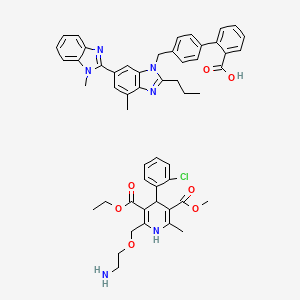
Telmisartan/Amlodipine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Telmisartan and Amlodipine are two distinct pharmaceutical compounds often combined to treat hypertension. Telmisartan is an angiotensin II receptor antagonist, while Amlodipine is a calcium channel blocker. Together, they work synergistically to lower blood pressure by relaxing blood vessels and reducing the workload on the heart .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Telmisartan involves the synthesis of its benzimidazole core, followed by the attachment of the biphenyl moiety. The synthesis typically includes steps like nitration, reduction, and cyclization . Amlodipine is synthesized through a multi-step process involving the formation of the dihydropyridine ring, followed by esterification and cyclization .
Industrial Production Methods
Industrial production of Telmisartan and Amlodipine tablets involves pelletizing the active ingredients independently, mixing them with appropriate excipients, and compressing them into tablets. This method ensures the stability and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Telmisartan and Amlodipine undergo various chemical reactions, including:
Oxidation: Both compounds can be oxidized under specific conditions.
Reduction: Reduction reactions are less common but possible under controlled environments.
Substitution: Common in the synthesis process, especially for introducing functional groups
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane
Major Products
The major products formed from these reactions are typically the desired pharmaceutical compounds with high purity and efficacy .
Wissenschaftliche Forschungsanwendungen
Telmisartan and Amlodipine have extensive applications in scientific research:
Chemistry: Used as model compounds in the study of drug synthesis and reaction mechanisms.
Biology: Investigated for their effects on cellular pathways and receptor interactions.
Medicine: Widely used in clinical trials to study their efficacy in treating hypertension and related cardiovascular conditions.
Industry: Employed in the development of combination therapies for better patient compliance and outcomes .
Wirkmechanismus
Telmisartan
Telmisartan works by blocking the angiotensin II type 1 receptor, preventing the vasoconstrictor and aldosterone-secreting effects of angiotensin II. This leads to vasodilation and reduced blood pressure .
Amlodipine
Amlodipine inhibits calcium ions from entering vascular smooth muscle and cardiac muscle cells, causing relaxation and dilation of blood vessels, which lowers blood pressure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Losartan: Another angiotensin II receptor antagonist.
Valsartan: Similar to Telmisartan but with different pharmacokinetic properties.
Nifedipine: A calcium channel blocker similar to Amlodipine but with a shorter half-life
Uniqueness
Telmisartan and Amlodipine combination offers a unique therapeutic advantage by targeting two different pathways to control blood pressure, making it more effective for patients who do not respond to monotherapy .
Eigenschaften
Molekularformel |
C53H55ClN6O7 |
|---|---|
Molekulargewicht |
923.5 g/mol |
IUPAC-Name |
3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoic acid |
InChI |
InChI=1S/C33H30N4O2.C20H25ClN2O5/c1-4-9-30-35-31-21(2)18-24(32-34-27-12-7-8-13-28(27)36(32)3)19-29(31)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39;1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39);5-8,17,23H,4,9-11,22H2,1-3H3 |
InChI-Schlüssel |
ZYGCKBKUMLQZNC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5C.CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


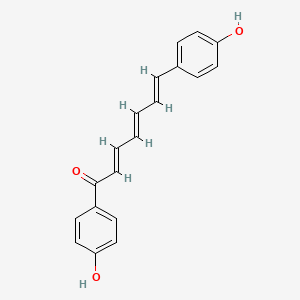

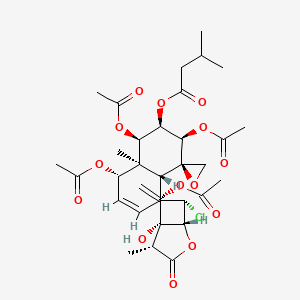


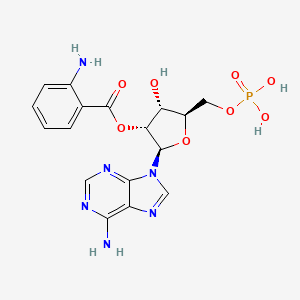
![2(1H)-Isoquinolineacetamide,3,4-dihydro-6,7-dimethoxy-N-methyl-a-phenyl-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-, (aR,1S)-](/img/structure/B1251049.png)
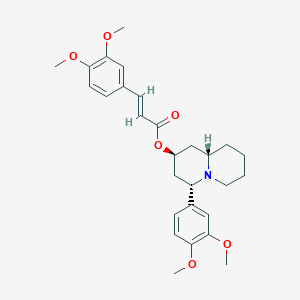
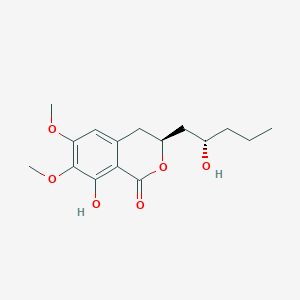
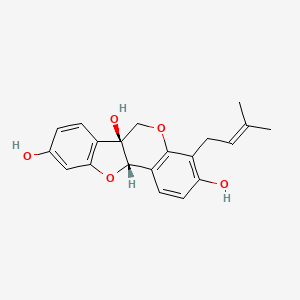

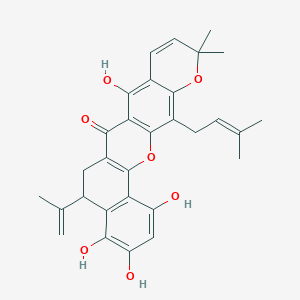

![(1S,2S,4R,12S,13R,15R,18R)-2-bromo-8-[(2R,3S)-1,1-dichloro-3-hydroxy-3-[(2R,4R)-4-methyl-5-oxooxolan-2-yl]propan-2-yl]-18-hydroxy-9,13-dimethyl-17,19-dioxapentacyclo[13.3.1.01,13.04,12.05,10]nonadeca-5(10),6,8-trien-11-one](/img/structure/B1251060.png)
